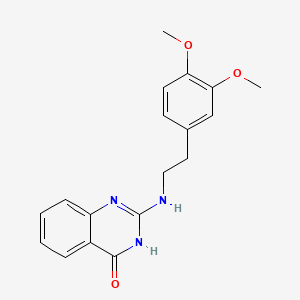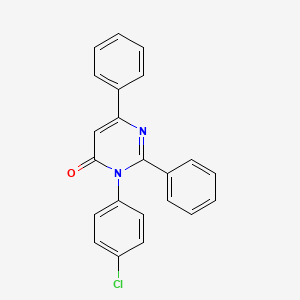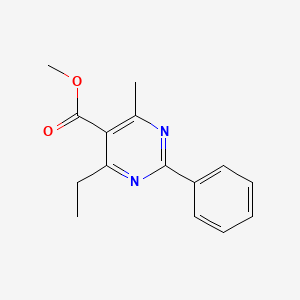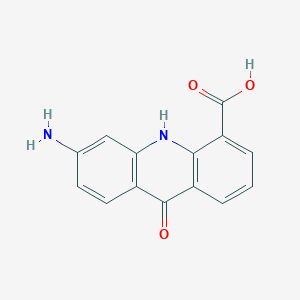
6-Amino-9-oxo-9,10-dihydroacridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-9-oxo-9,10-dihydroacridine-4-carboxylic acid is a heterocyclic compound belonging to the acridine family It is characterized by its unique structure, which includes an acridine core with an amino group at the 6th position, a keto group at the 9th position, and a carboxylic acid group at the 4th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-9-oxo-9,10-dihydroacridine-4-carboxylic acid typically involves the Jourdan-Ullmann reaction. This reaction is carried out between anthranilic acids and methyl 2-iodobenzoates under anhydrous conditions . The reaction yields 2-(2-methoxycarbonylphenyl)anthranilic acids, which are essential precursors for the synthesis of substituted 9-oxo-9,10-dihydroacridine-4-carboxylic acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Jourdan-Ullmann reaction remains a reliable method for laboratory-scale synthesis. The reaction conditions typically involve the use of copper catalysts and anhydrous solvents to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-9-oxo-9,10-dihydroacridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the keto group to form alcohol derivatives.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halides and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted acridine derivatives, which can exhibit different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
6-Amino-9-oxo-9,10-dihydroacridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has shown potential in biological studies due to its ability to interact with DNA and proteins.
Medicine: Research has indicated its potential as an antibacterial and anticancer agent.
Wirkmechanismus
The mechanism of action of 6-Amino-9-oxo-9,10-dihydroacridine-4-carboxylic acid involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to antibacterial and anticancer effects. Additionally, it can inhibit certain enzymes, further contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Oxo-9,10-dihydroacridine-4-carboxylic acid: Similar in structure but lacks the amino group at the 6th position.
Acridine-4-carboxylic acid: Lacks both the amino and keto groups, making it less reactive in certain chemical reactions.
Uniqueness
6-Amino-9-oxo-9,10-dihydroacridine-4-carboxylic acid is unique due to the presence of both the amino and keto groups, which enhance its reactivity and potential for forming various derivatives. This makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
86611-63-4 |
|---|---|
Molekularformel |
C14H10N2O3 |
Molekulargewicht |
254.24 g/mol |
IUPAC-Name |
6-amino-9-oxo-10H-acridine-4-carboxylic acid |
InChI |
InChI=1S/C14H10N2O3/c15-7-4-5-8-11(6-7)16-12-9(13(8)17)2-1-3-10(12)14(18)19/h1-6H,15H2,(H,16,17)(H,18,19) |
InChI-Schlüssel |
FQMXHAAIWIFVTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)C(=O)O)NC3=C(C2=O)C=CC(=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


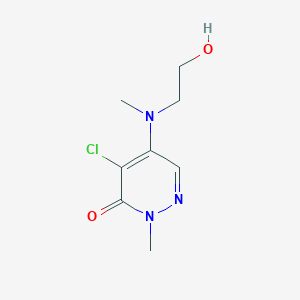

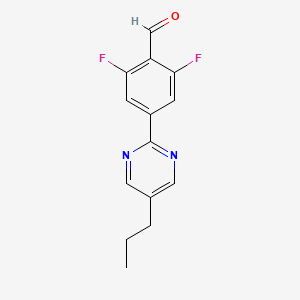
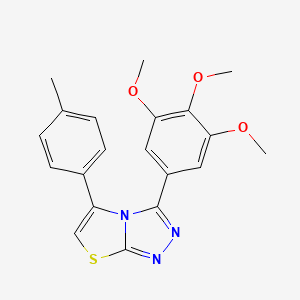
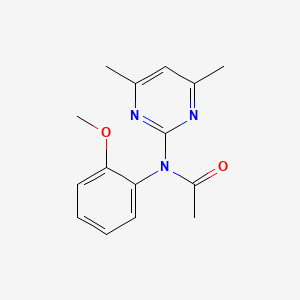
![3-[(3,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine](/img/structure/B12928689.png)
![rel-(1R,2S)--N-[1-(Fluoromethyl)-2-hydroxy-2-(4-(methylsulforyl)phenyl)ethyl]-2,2-dichloroacetamide](/img/structure/B12928694.png)
